molecular formula C27H23F2N5O4 B12376019 EGFR/c-Met-IN-2

EGFR/c-Met-IN-2

Cat. No.: B12376019
M. Wt: 519.5 g/mol
InChI Key: FEGLHMBACWFPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR/c-Met-IN-2 is a bispecific antibody that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met). This compound is designed to inhibit the signaling pathways associated with these receptors, which are often implicated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFR/c-Met-IN-2 involves the creation of a bispecific antibody that can bind to both EGFR and c-Met. This is typically achieved through recombinant DNA technology, where the genes encoding the antibody fragments are inserted into expression vectors and introduced into host cells, such as Chinese hamster ovary (CHO) cells . The cells are then cultured under specific conditions to produce the antibody, which is subsequently purified using techniques like protein A affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and purity. Downstream processing involves multiple purification steps to ensure the final product meets regulatory standards for clinical use .

Chemical Reactions Analysis

Types of Reactions

EGFR/c-Met-IN-2 primarily undergoes binding reactions with its target receptors, EGFR and c-Met. These interactions inhibit the phosphorylation of the receptors, thereby blocking downstream signaling pathways .

Common Reagents and Conditions

The binding reactions typically occur under physiological conditions, with the antibody interacting with the extracellular domains of EGFR and c-Met. No additional reagents are required for these interactions, as they are driven by the inherent affinity of the antibody for its targets .

Major Products Formed

The primary outcome of these reactions is the inhibition of receptor signaling, which leads to reduced cell proliferation, migration, and survival in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H23F2N5O4

Molecular Weight

519.5 g/mol

IUPAC Name

N-[4-[2-fluoro-4-[2-(4-fluorophenyl)ethylcarbamoylamino]phenoxy]-7-methoxyquinazolin-6-yl]prop-2-enamide

InChI

InChI=1S/C27H23F2N5O4/c1-3-25(35)34-22-13-19-21(14-24(22)37-2)31-15-32-26(19)38-23-9-8-18(12-20(23)29)33-27(36)30-11-10-16-4-6-17(28)7-5-16/h3-9,12-15H,1,10-11H2,2H3,(H,34,35)(H2,30,33,36)

InChI Key

FEGLHMBACWFPJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2OC3=C(C=C(C=C3)NC(=O)NCCC4=CC=C(C=C4)F)F)NC(=O)C=C

Origin of Product

United States

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